L-365260
Description
Overview of L-365260 as a Pharmacological Research Tool
This compound is recognized for its specific interaction with CCK receptors, allowing researchers to modulate the activity of these receptors and study the resulting biological effects. tocris.comrndsystems.commedchemexpress.com Its use has contributed significantly to the understanding of CCK's diverse roles as a hormone and neuropeptide. nih.govctdbase.orgresearchgate.net
The development of this compound stemmed from efforts to create selective non-peptide antagonists for CCK receptors. Early work in this area involved compounds like proglumide (B1679172) and its derivative lorglumide, which were less selective. medcraveonline.comcambridge.org The discovery of devazepide (B1670321), a potent CCK1 selective antagonist with a benzodiazepine (B76468) template, provided a key starting point. medcraveonline.commedcraveonline.comlupinepublishers.com By modifying the indolyl amide of devazepide with a urea (B33335) linkage, Merck scientists developed this compound, resulting in a compound with selectivity for the CCK2 receptor. medcraveonline.commedcraveonline.comlupinepublishers.comresearchgate.net This marked a significant step in providing researchers with a tool to differentiate between CCK receptor subtypes.
The cholecystokinin (B1591339) system involves peptide hormones like CCK and gastrin, which exert their effects through two primary receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B/gastrin) receptors. researchgate.netphysiology.orgguidetopharmacology.orgimrpress.com These receptors are found in both the gastrointestinal system and the central nervous system, mediating a wide range of functions including digestion, satiety, anxiety, and analgesia. nih.govctdbase.orgresearchgate.netimrpress.comnih.gov As a selective CCK2 receptor antagonist, this compound has been instrumental in elucidating the specific roles of this receptor subtype in these varied processes. tocris.comrndsystems.commedchemexpress.comresearchgate.netcambridge.orgnih.gov By blocking CCK2 receptor activity, researchers can investigate the physiological consequences and distinguish them from those mediated by CCK1 receptors.
Molecular Classification and Receptor Subtype Selectivity
Understanding the molecular nature and selectivity of this compound is crucial for its application in research.
This compound is characterized as a non-peptide compound, distinguishing it from the endogenous peptide ligands of CCK receptors like CCK and gastrin. tocris.comrndsystems.commedchemexpress.com Structurally, it is classified as a benzodiazepine derivative. medcraveonline.comresearchgate.netnih.govfishersci.bechez-alice.fr This classification refers to the presence of a 1,4-benzodiazepine (B1214927) ring system in its chemical structure. medcraveonline.comlupinepublishers.com Despite its benzodiazepine structure, this compound does not exhibit affinity for GABA-A receptors, which are the primary targets of classical benzodiazepines, highlighting its distinct pharmacological profile focused on the CCK receptor system. lupinepublishers.com
A key feature of this compound is its selective antagonism of CCK2 receptors, also known as gastrin receptors. medchemexpress.commedcraveonline.comguidetopharmacology.orgwikipedia.orgwikipedia.orgciteab.com This means that this compound primarily binds to and blocks the activity of CCK2 receptors, with significantly lower affinity for other receptor types. tocris.comrndsystems.commedchemexpress.com This selectivity allows researchers to target CCK2 receptors specifically in their experiments, helping to define the functions mediated by this particular subtype. Studies have demonstrated that this compound interacts with guinea pig stomach gastrin and brain CCK receptors in a stereoselective and competitive manner. medchemexpress.com
The selectivity of this compound for CCK2 receptors over CCK1 receptors is a critical aspect of its utility as a research tool. Research has consistently shown that this compound possesses a considerably higher affinity for CCK2 receptors compared to CCK1 receptors. medchemexpress.comguidetopharmacology.orgwikipedia.orgcenmed.com
Data from various studies illustrate this differential affinity. For instance, reported IC50 values for this compound are around 2 nM at CCK2 receptors and 280 nM at CCK1 receptors. tocris.comrndsystems.com This indicates approximately a 140-fold selectivity for CCK2 over CCK1 receptors. Other studies report Ki values of 1.9 nM and 2.0 nM for gastrin and brain CCK-B (CCK2) receptors, respectively, with lower affinity for CCK1 receptors. medchemexpress.com While the degree of selectivity can vary depending on the species and experimental conditions, this compound is generally characterized by an 80- to 280-fold selectivity for CCK2 over CCK1 receptors. physiology.org
The stereochemistry of this compound also plays a role in its affinity. The (3R)-enantiomer generally shows selectivity for CCK2 receptors, while the (3S)-enantiomer may exhibit CCK1 selectivity. lupinepublishers.com Studies using radioligand competition experiments have shown that R enantiomers, including this compound, have higher affinity for the CCK2 receptor compared to their corresponding S stereoisomers. pnas.org For example, R compounds (including this compound) have shown IC50 values ranging from 0.25 to 3.3 nM at the human wild-type CCK2 receptor, while the S enantiomers ranged from 6.2 to 48 nM. pnas.org
Here is a representation of comparative affinity data for this compound:
| Receptor Subtype | Affinity Measure (e.g., IC50, Ki) | Value (nM) | Selectivity Ratio (CCK2/CCK1) | Source |
| CCK2 | IC50 | 2 | ~140 | tocris.comrndsystems.com |
| CCK1 | IC50 | 280 | tocris.comrndsystems.com | |
| Gastrin (CCK-B) | Ki | 1.9 | - | medchemexpress.com |
| Brain CCK-B (CCK2) | Ki | 2.0 | - | medchemexpress.com |
| CCK2 (Human Wild-Type) | IC50 (R-enantiomers including this compound) | 0.25 - 3.3 | - | pnas.org |
| CCK2 (Human Wild-Type) | IC50 (S-enantiomers) | 6.2 - 48 | - | pnas.org |
| CCK2 vs CCK1 (various species) | Selectivity | 80- to 280-fold | 80-280 | physiology.org |
Selective Antagonism of Cholecystokinin-2 (CCK2)/Gastrin Receptors
Stereoselectivity of Receptor Interaction (R vs. S enantiomers)
The interaction of this compound with CCK receptors exhibits stereoselectivity, with the R enantiomer demonstrating significantly higher potency compared to the S enantiomer. nih.govnih.gov this compound is specifically the (3R)-(+)-enantiomer. nih.gov Studies investigating the binding of tritiated this compound ([³H]this compound) to guinea pig brain membranes revealed that unlabeled this compound (the R-enantiomer) was approximately 100 times more potent than its S-enantiomer in displacing the radioligand binding. nih.gov
Further research using structural analogs of this compound has confirmed the importance of stereochemistry for activity at the CCK2 receptor. nih.gov In functional assays using a constitutively active mutant of the CCK2 receptor, S enantiomers of certain analogs were identified as agonists, while the corresponding R stereoisomers showed little or no activity. nih.gov Conversely, at the wild-type receptor, all R enantiomers, including this compound, generally exhibited higher binding affinity than their corresponding S stereoisomers. pnas.org For instance, R compounds had IC₅₀ values ranging from 0.25 to 3.3 nM at the wild-type human CCK-2R, while the corresponding S enantiomers had values ranging from 6.2 to 48 nM. pnas.org This highlights the critical role of the stereochemical configuration at the C3 chiral center of the benzodiazepine core for the differential activity and affinity at the CCK2 receptor. sci-hub.selibretexts.orglibretexts.org
Data on the binding affinity of R and S enantiomers at the human wild-type CCK-2R:
| Enantiomer | IC₅₀ (nM) Range |
| R | 0.25 - 3.3 |
| S | 6.2 - 48 |
Lack of Activity at Other Receptor Systems (e.g., Opiate, Muscarinic, Adrenergic, Histamine (B1213489), Angiotensin, Bradykinin)
A key characteristic of this compound in preclinical research is its selectivity for CCK2 receptors and its lack of significant activity at a wide range of other receptor systems. rndsystems.comtocris.com This selectivity is crucial for its use as a pharmacological tool to isolate and study the effects mediated specifically through CCK2 receptors without confounding interactions with other neuro G protein-coupled receptors (GPCRs) or ligand-gated ion channels.
Studies have demonstrated that this compound is inactive or shows very low affinity at various other receptors, including:
Opiate Receptors: this compound has been shown to be inactive at opiate receptors. rndsystems.comtocris.com While CCK systems are known to interact with opioid systems, and CCK antagonists like this compound have been investigated for their potential to modulate opioid analgesia, this compound itself does not directly act on opioid receptors. mdpi.commedchemexpress.comnih.govnih.govfrontiersin.orgresearchgate.net
Muscarinic Receptors: this compound exhibits no significant activity at muscarinic acetylcholine (B1216132) receptors (e.g., M1 and M2 subtypes). rndsystems.comtocris.comchemicalprobes.org This lack of activity is important as muscarinic receptors are involved in various physiological processes, particularly in the parasympathetic nervous system and central nervous system. mdpi.comnih.gov
Adrenergic Receptors: this compound is reported to be inactive at alpha (α1 and α2) and beta (β) adrenergic receptors. rndsystems.comtocris.comchemicalprobes.org Adrenergic receptors are key components of the sympathetic nervous system, and the absence of this compound activity at these sites contributes to its specificity. nih.gov
Histamine Receptors: this compound does not show activity at histamine receptors. rndsystems.comtocris.comchemicalprobes.orgresearchgate.netresearchgate.net Histamine is involved in various functions, including allergic responses, gastric acid secretion, and neurotransmission.
Angiotensin Receptors: this compound is inactive at angiotensin II receptors. rndsystems.comtocris.comchemicalprobes.org Angiotensin receptors are part of the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance. uspharmacist.comwikipedia.org
Bradykinin (B550075) Receptors: this compound does not interact with bradykinin receptors. rndsystems.comtocris.comchemicalprobes.org Bradykinin receptors are involved in pain, inflammation, and cardiovascular function. biorxiv.orgnih.govnih.goveurogentec.com
This broad lack of activity at numerous other receptor systems underscores the value of this compound as a selective pharmacological tool for probing the specific roles of CCK2 receptors in complex biological systems during preclinical investigations. rndsystems.comtocris.comchemicalprobes.org
Data on this compound activity at other receptor systems (IC₅₀ > 10 µM indicates lack of significant activity):
| Receptor System | Activity / IC₅₀ Value |
| Opiate | Inactive |
| Muscarinic Acetylcholine | Inactive (IC₅₀ > 10 µM) chemicalprobes.org |
| α-Adrenergic | Inactive (IC₅₀ > 10 µM) chemicalprobes.org |
| β-Adrenergic | Inactive (IC₅₀ > 10 µM) chemicalprobes.org |
| Histamine | Inactive (IC₅₀ > 10 µM) chemicalprobes.org |
| Angiotensin II | Inactive (IC₅₀ > 10 µM) chemicalprobes.org |
| Bradykinin | Inactive |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
InChI Key |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Synonyms |
L 365,260 L 365260 L 365346 L-365260 |
Origin of Product |
United States |
Ii. in Vitro Pharmacological Characterization of L 365260
Receptor Binding Studies
In vitro receptor binding studies are crucial for understanding the interaction of a compound with its target receptor. These studies determine the affinity, selectivity, and binding characteristics of the compound.
Competitive Binding Assays (e.g., with [125I]-BH-CCK8S, [3H]-PD140,376)
Competitive binding assays are commonly used to assess the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand from the binding site. L-365260 has been evaluated in such assays using radiolabeled probes like [125I]-BH-CCK8S and [3H]-PD140,376, which bind to CCK receptors. nih.govnih.govnih.govnih.gov These experiments involve incubating cell membranes or tissue preparations containing CCK receptors with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. The reduction in radiolabeled ligand binding in the presence of increasing concentrations of this compound indicates its ability to compete for the same binding site. Studies have utilized [125I]-BH-CCK8S to label CCK-B/gastrin receptors in preparations from guinea pig gastric glands and mouse and rat cerebral cortex. nih.govnih.gov [3H]-PD140,376 has also been used as a radioligand in mouse cortex assays. nih.gov
Determination of Inhibition Constants (Ki) and IC50 Values across Species
Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are quantitative measures of a compound's affinity and potency in inhibiting the binding of a radioligand. These values are determined from the data obtained in competitive binding assays. This compound has demonstrated high affinity for CCK-B receptors across various species. targetmol.commedchemexpress.commedchemexpress.com
Species-Dependent Affinities (e.g., Guinea Pig, Rat, Mouse, Human, Dog Tissues)
The affinity of this compound for CCK-B and gastrin receptors can vary depending on the species and tissue source. This compound exhibits high affinity for CCK-B receptors in the brains of various species, including rats, mice, and humans. targetmol.commedchemexpress.commedchemexpress.com It binds potently to gastrin and CCK-B sites in guinea pig tissue. medchemexpress.commedchemexpress.comnih.gov In contrast, this compound shows lower affinity for CCK-B and gastrin receptors in dog tissues. targetmol.commedchemexpress.commedchemexpress.com
Reported Ki and IC50 values for this compound across different species and receptor types include:
Guinea pig stomach gastrin and brain CCK receptors: Ki values of 1.9 nM and 2.0 nM, respectively. medchemexpress.commedchemexpress.com
Guinea pig gastric glands and brain cortex ([125I] CCK binding): Ki value of 2 nM for CCKBR. chemicalprobes.org
Rat, mouse, and human brain CCK-B receptors: Similar high affinity. medchemexpress.commedchemexpress.com
Dog tissues (gastrin and brain CCK-B receptors): Lower affinity with IC50 values ranging from 20-40 nM. medchemexpress.commedchemexpress.com
Canine parietal cell gastrin receptor: Binds weakly. nih.gov
Human CCK2 receptors: IC50 of 2 nM. tocris.comrndsystems.com
Human CCK1 receptors: IC50 of 280 nM. tocris.comrndsystems.com
These data highlight the selectivity of this compound for CCK-B receptors over CCK-A receptors and demonstrate species-specific differences in affinity, particularly in canine tissues. targetmol.commedchemexpress.commedchemexpress.comtocris.comrndsystems.com
| Species | Tissue/Receptor Type | Assay | Metric | Value | Citation |
|---|---|---|---|---|---|
| Guinea Pig | Stomach Gastrin | Binding | Ki | 1.9 nM | medchemexpress.commedchemexpress.com |
| Guinea Pig | Brain CCK-B | Binding | Ki | 2.0 nM | medchemexpress.commedchemexpress.com |
| Guinea Pig | Gastric Glands/Brain Cortex (CCKBR) | [125I] CCK binding | Ki | 2 nM | chemicalprobes.org |
| Rat | Brain CCK-B | Binding | High Affinity | - | medchemexpress.commedchemexpress.com |
| Mouse | Brain CCK-B | Binding | High Affinity | - | medchemexpress.commedchemexpress.com |
| Human | Brain CCK-B | Binding | High Affinity | - | medchemexpress.commedchemexpress.com |
| Human | CCK2 Receptor | Binding | IC50 | 2 nM | tocris.comrndsystems.com |
| Human | CCK1 Receptor | Binding | IC50 | 280 nM | tocris.comrndsystems.com |
| Dog | Gastrin and Brain CCK-B Receptors | Binding | IC50 | 20-40 nM | medchemexpress.commedchemexpress.com |
| Dog | Isolated Parietal Cell Gastrin Receptor | Binding | Weak | - | nih.gov |
Stereoselective Binding Properties
This compound interacts with CCK-B and gastrin receptors in a stereoselective manner in guinea pig tissues. medchemexpress.commedchemexpress.comnih.govmedchemexpress.eu This indicates that the spatial arrangement of the molecule is important for its binding to the receptor. In contrast to its stereoselective binding in guinea pig tissues, this compound binds to the isolated canine parietal cell gastrin receptor weakly and without stereoselectivity. nih.gov Studies comparing the binding affinity of R and S enantiomers of this compound analogs at the human wild-type CCK-2R have shown that R enantiomers generally have higher affinity than the corresponding S stereoisomers. pnas.org For this compound itself, the R-enantiomer (R-L-365260) has shown a ~2.5-fold increase in potency at the CCK2S receptor compared to the CCK2L receptor. nih.gov
Analysis of Receptor Isoforms and Heterogeneity in Binding
The CCK-B/gastrin receptor exists in different isoforms, including alternatively spliced variants (short and long isoforms, CCK2S and CCK2L). nih.govnih.govut.ee Additionally, evidence suggests the potential for heterogeneity within CCK-B/gastrin receptor populations, sometimes referred to as G1 and G2 sites, based on ligand binding profiles. nih.govnih.govresearchgate.net While agonists may not distinguish between the short and long receptor isoforms in terms of binding, this compound has been shown to be more potent at competing for binding to the human short receptor isoform (CCK2S) compared to the long receptor isoform (CCK2L). nih.govnih.govut.ee Specifically, this compound has been reported to be approximately 3-fold more potent at the human short receptor isoform. nih.gov Some studies suggest that the complex binding behavior of this compound in radioligand binding assays could be explained by the variable expression of two binding sites or receptor populations (G1 and G2). nih.govnih.gov this compound appears to discriminate between these putative sites, with different affinities for each. nih.govnih.gov
Iii. Preclinical in Vivo Pharmacodynamics and Efficacy Studies of L 365260
Gastrointestinal System Research Applications
Modulation of Gastric Acid Secretion
L-365260 has demonstrated inhibitory effects on gastric acid secretion in various preclinical in vivo models. nih.govncats.ionih.govsemanticscholar.orgnih.gov
Inhibition of Pentagastrin-Stimulated Acid Secretion
Studies in rats have shown that this compound attenuates pentagastrin-stimulated acid secretion. nih.govnih.govnih.gov Lower doses of this compound were effective in inhibiting pentagastrin-stimulated secretion in rats. nih.gov For instance, in pylorus-ligated rats, intravenous administration of low doses of this compound attenuated this stimulated secretion. nih.gov Another study in rats found that this compound at a dose of 3 mg/kg p.o. significantly reduced tetragastrin-stimulated gastric acid secretion, while a lower dose of 0.3 mg/kg did not have this effect. nih.gov
Data on Pentagastrin (B549294)/Tetragastrin-Stimulated Acid Secretion Inhibition by this compound in Rats:
| Stimulant | Animal Model | Route | Dose (mg/kg) | Effect | Source |
| Pentagastrin | Pylorus-ligated rat | i.v. | Low doses | Attenuated secretion | nih.gov |
| Tetragastrin | Rat | p.o. | 3 | Significantly reduced secretion | nih.gov |
| Tetragastrin | Rat | p.o. | 0.3 | No effect on secretion | nih.gov |
Note: Generate interactive data tables based on the data provided in the text and tables.
Effects on Basal Acid Secretion and Histamine (B1213489)/Carbachol-Stimulated Secretion
Higher doses of this compound were required to inhibit both histamine-stimulated and basal acid secretion in the pylorus-ligated rat model. nih.gov Some reports indicate that this compound is able to inhibit in vivo basal acid secretion in the rat. nih.gov However, one study in neonatal rats found that this compound did not elevate basal acid output in 14-day-old or 20-day-old rats. physiology.org
In terms of histamine and carbachol (B1668302) stimulation, studies in rats indicated that higher doses of this compound were needed to inhibit these compared to pentagastrin-stimulated secretion. nih.govnih.gov While this compound inhibited histamine- and carbachol-induced acid secretion in vitro in isolated rabbit gastric glands, its effect in vivo on these specific stimuli appears to require higher concentrations. nih.govnih.gov
Role in Gastrointestinal Damage Models (e.g., Aspirin-induced, Cysteamine-induced)
This compound has shown protective effects in preclinical models of gastrointestinal damage. In an aspirin-induced gastric damage model in rats, this compound was less potent than the histamine H2 antagonist cimetidine (B194882) in preventing gastric damage. nih.gov The ED50 value for this compound in preventing aspirin-induced gastric damage in rats (11.5 mg/kg i.v.) was in agreement with its ED50 value for inhibiting basal acid secretion (12.6 mg/kg i.v.), suggesting an antisecretory mechanism of action in this model. nih.gov
In the cysteamine-induced duodenal ulcer model in rats, this compound was found to be as potent as cimetidine in preventing ulcer formation. nih.gov This suggests this compound's protective effect extends to duodenal damage models induced by cysteamine. However, another study indicated that this compound was only slightly effective against cysteamine-induced duodenal ulcers in rats compared to another compound. researchgate.net
This compound did not show an effect on ethanol-induced gastric damage in rats at doses up to 100 mg/kg p.o. nih.gov
Data on this compound in Gastrointestinal Damage Models in Rats:
| Damage Model | Comparison Compound | Relative Potency (vs. comparison) | ED50 (mg/kg, i.v.) | Effect on Damage | Source |
| Aspirin-induced | Cimetidine | 2.4-fold less potent (i.v.) | 11.5 | Prevented damage | nih.gov |
| Aspirin-induced | Cimetidine | 8.3-fold less potent (p.o.) | Not specified | Prevented damage | nih.gov |
| Cysteamine-induced | Cimetidine | As potent | Not specified | Prevented ulcers | nih.gov |
| Cysteamine-induced | CR 2945 | Slightly effective | Not specified | Less effective | researchgate.net |
| Ethanol-induced | Cimetidine | No effect (p.o. up to 100 mg/kg) | Not applicable | No effect | nih.gov |
Note: Generate interactive data tables based on the data provided in the text and tables.
Impact on Enterochromaffin-Like (ECL) Cell Hyperplasia
Gastrin plays a role in stimulating the growth of enterochromaffin-like (ECL) cells. jst.go.jpnih.govsci-hub.se Long-term treatment with gastrin/CCK-B receptor antagonists like this compound is suggested to not cause hyperplasia of ECL cells. jst.go.jp Furthermore, these antagonists may prevent hyperplasia induced by long-term use of proton pump inhibitors and histamine H2-receptor antagonists. jst.go.jp This suggests that this compound, as a CCK-B/gastrin receptor antagonist, could potentially mitigate ECL cell hyperplasia associated with elevated gastrin levels. jst.go.jpsci-hub.se
Influence on Gastrointestinal Motility (e.g., Rat Intestine Contractions, Gallbladder)
The influence of this compound on gastrointestinal motility has been investigated in various models. In studies examining gastric emptying and intestinal transit in ovariectomized rats treated with estradiol (B170435) benzoate, this compound (a selective CCK-B receptor antagonist) did not alter the inhibition of gastric emptying and gastrointestinal transit induced by estradiol benzoate, whereas a selective CCK-A receptor antagonist did. nih.gov This suggests that CCK-B receptors may not be the primary mediators of estradiol benzoate's effects on motility in this model. nih.gov
In a study investigating the effects of a mineral water on digestive motility in rats, this compound counteracted the enhancing action of the mineral water on gastric emptying in normal rats and in animals with experimental diarrhea. acquedellasalute.it This indicates a potential role for CCK2 receptors (which this compound antagonizes) in mediating changes in gastric emptying in these contexts. acquedellasalute.itjpp.krakow.pl
Studies on isolated rat duodenum longitudinal muscle activity showed that this compound, a CCK-2 receptor antagonist, did not antagonize the relaxation induced by CCK-8S, whereas CCK-1 receptor antagonists did. scielo.br This suggests that CCK-1 receptors, rather than CCK-2 receptors, are involved in mediating this specific duodenal relaxation in rats. scielo.br
Regarding gallbladder motility, CCK is known to stimulate gallbladder contraction, primarily via CCK-1 receptors. nih.govphysiology.org While this compound is a CCK-B/gastrin receptor antagonist, its direct influence on gallbladder motility in preclinical in vivo studies is not as extensively documented as that of CCK-A antagonists like devazepide (B1670321). nih.gov One study in fish used this compound as a CCK-B receptor antagonist in experiments examining the effects of CCK on gallbladder motility in vitro. nih.gov
Renal Effects (e.g., Urinary Na+ Excretion, Urine Output)
Central Nervous System (CNS) Research Applications
This compound has been utilized in CNS research primarily to investigate the role of CCK2 receptors in various neurological processes, particularly those related to anxiety and pain modulation cambridge.orgut.ee. The CCK-B receptor, for which this compound is a selective antagonist, is widely expressed in the brain and is implicated in modulating pain processing, learning and memory, motivation, and anxiety ut.eewikipedia.org.
Behavioral Pharmacology Studies in Animal Models
Studies in animal models have extensively employed this compound to understand the behavioral effects mediated by CCK2 receptors.
Modulation of Anxiety-Related Behaviors (e.g., Elevated Plus Maze, Fear-Potentiated Startle)
This compound has been investigated for its ability to modulate anxiety-related behaviors in various animal models, including the elevated plus maze and fear-potentiated startle paradigms cambridge.orgnih.govprotagenic.com. While some early studies suggested an anxiolytic-like effect of CCK-B antagonists like this compound in the elevated plus-maze, other experiments have failed to show consistent anxiolytic-like activity, suggesting that the observed effects might be dependent on the experimental paradigm ut.ee.
In the elevated plus-maze test, administration of CCK agonists like CCK-8S and CCK-4 has been shown to increase anxiety-like behavior, characterized by decreased time in the open arms nih.govprotagenic.com. This compound has been used to counteract these anxiogenic effects cambridge.orgut.ee.
In the fear-potentiated startle paradigm, the CCK-B antagonist this compound has been shown to attenuate the potentiation of acoustic startle, suggesting an involvement of CCK-B receptors in fear responses nih.gov.
Reversal of Anxiogenic Effects of CCK Agonists (e.g., CCK-8S, Caerulein (B1668201), Pentagastrin)
A key application of this compound in behavioral studies is its ability to reverse the anxiogenic effects induced by CCK agonists such as CCK-8S, caerulein, and pentagastrin cambridge.orgut.eenih.govneurotransmitter.net.
Studies have shown that this compound dose-dependently reverses the anxiogenic action of caerulein in stressed rats cambridge.org. Similarly, this compound has been found to block the anxiogenic effect of pentagastrin in both animal models and human studies cambridge.orgnih.govneurotransmitter.net. The anxiogenic action of CCK agonists is apparently mediated via CCK-2 receptors, and this action is reversed by preferential CCK-2 receptor antagonists like this compound cambridge.org.
Data from studies investigating the reversal of anxiogenic effects by this compound could be presented in a table format, detailing the specific CCK agonist used, the animal model, and the observed effect of this compound.
| CCK Agonist | Animal Model | Anxiogenic Effect | This compound Effect | Source |
| Caerulein | Stressed rats | Increased anxiety-like behavior | Dose-dependent reversal of anxiogenic action | cambridge.org |
| Pentagastrin | Animal models, Humans | Induction of anxiety/panic attacks | Blockade/reversal of anxiogenic/panic effects | cambridge.orgnih.govneurotransmitter.net |
| CCK-8S | Elevated plus maze | Increased anxiety-like behavior (decreased open arm time/entries) | Counteraction of anxiogenic effects | nih.govprotagenic.com |
| CCK-4 | Elevated plus maze, Open field test | Anxiogenic effect | Blockade of anxiogenic effect | protagenic.com |
Interaction with Other Neurotransmitter Systems (e.g., CRF, GABA, Serotonin (B10506), Norepinephrine, Nitric Oxide, Dopamine)
Research suggests that the anxiogenic effect of CCK is not direct but is rather mediated via interactions with other neurotransmitter systems cambridge.org. This compound, as a CCK2 antagonist, has been used to probe these interactions.
Neurochemical studies have indicated that CCK-B receptor antagonists like this compound can influence the activity of systems such as CRF, GABA, 5-hydroxytryptamine (serotonin), norepinephrine, and nitric oxide cambridge.org. For instance, CCK-8 has been shown to excite 5-HT neurons and facilitate 5-HT release, and the administration of a CCK-B receptor antagonist like this compound can reverse effects potentiated by CCK-4 ut.ee. While the provided search results mention interactions with these systems in the context of CCK's anxiogenic effects and this compound's ability to reverse them, detailed data on this compound's direct interaction with each of these systems (e.g., binding affinities, impact on neurotransmitter release or receptor activity) were not extensively provided.
Specifically concerning dopamine (B1211576), one study mentioned the effects of CCK octapeptide (CCK8) on extracellular dopamine efflux in the nucleus accumbens, and while this compound is a CCK-B antagonist, the direct interaction of this compound with the dopaminergic system was not detailed in the provided snippets neurotransmitter.net.
Interaction with Dopamine-Mediated Behaviors (e.g., Locomotor Activity, Self-Administration)
The interaction between the cholecystokinin (B1591339) system and dopamine pathways is of interest due to the involvement of dopamine in various behaviors, including locomotor activity and reward processes like self-administration. nih.gov this compound, as a CCK-B receptor antagonist, has been investigated for its effects on these dopamine-mediated behaviors.
Studies have shown that this compound can influence dopamine-related behaviors in rats. For example, research exploring the interaction with amphetamine-stimulated behavior found that this compound (10 µg/kg) enhanced amphetamine-induced stimulation of activity. ut.ee Coadministration of this compound with amphetamine potentiated the locomotor effect of a challenge dose of amphetamine. ut.ee This suggests that CCK-B receptor blockade can modulate the behavioral responses mediated by the dopamine system.
Regarding locomotor activity specifically, repeated treatment with a high dose of this compound (100 mg/kg twice daily for 14 days) did not change baseline locomotor activity in rats. cambridge.org However, this compound has been reported to enhance amphetamine-facilitated responding for conditioned rewards ut.ee, indicating an influence on reward-related behaviors which are heavily mediated by dopamine pathways.
The influence of this compound on self-administration, a key paradigm for studying the reinforcing effects of drugs, is also relevant to its interaction with dopamine-mediated behaviors. While direct studies of this compound self-administration were not prominently featured, its effects on reward pathways and potentiation of responses to psychostimulants suggest a potential indirect influence on self-administration behaviors. ut.ee
Exploratory Behavior Studies
Exploratory behavior in rodents is often used as an index of anxiety and general activity levels. nih.govchez-alice.fr The role of the cholecystokinin system, particularly CCK-B receptors, in anxiety and exploratory behavior has been investigated, and this compound has been a tool in these studies. nih.govchez-alice.frmurdoch.edu.au
Studies using models like the elevated plus-maze and elevated zero-maze have examined the effects of this compound on exploratory behavior in rats. cambridge.orgnih.govchez-alice.frmurdoch.edu.au In the elevated zero-maze, this compound (at doses of 1.0 and 5.0 mg/kg) demonstrated significant anxiolytic-like effects. nih.gov These effects were characterized by an increase in the number of open part entries, the number of head dips, and the percentage of time spent exploring in the open part, along with a decrease in the number of stretched-attend postures. nih.gov These findings support the hypothesis that the CCK-B receptor subtype is involved in the neurobiological mechanisms of anxiety. nih.gov
However, other studies have reported variable results regarding the effects of this compound on exploratory behavior, with some indicating no change in locomotor activity but a reduction in exploratory behavior in the elevated plus-maze test after repeated administration of a high dose (100 mg/kg). cambridge.orgchez-alice.fr The inconsistency in findings might be influenced by factors such as the specific animal model used, the dose and duration of this compound administration, and the level of pre-experimental stress in the animals. cambridge.orgchez-alice.frmurdoch.edu.au
Table 2: Effects of this compound on Exploratory Behavior in the Elevated Zero-Maze in Rats
| Treatment (this compound mg/kg) | Open Part Entries | Head Dips | % Time in Open Parts | Stretched-Attend Postures | Anxiolytic-like Effect |
| 1.0 | Increased | Increased | Increased | Decreased | Significant |
| 5.0 | Increased | Increased | Increased | Decreased | Significant |
Note: Data summarized from findings in the elevated zero-maze test. nih.gov
Neurochemical Investigations (e.g., CCK Receptor Density in Brain Regions, Thyrotrophin Levels)
Neurochemical investigations are crucial for understanding the mechanisms by which this compound exerts its effects, particularly its interaction with the cholecystokinin system and its potential influence on other neurochemical markers.
Studies have examined the impact of this compound administration on CCK receptor density in various brain regions of rats. Repeated treatment with this compound (100 mg/kg twice daily for 14 days) induced a sufficient blockade of CCK-2 receptors in the brain. cambridge.org Neurochemical studies performed in conjunction with behavioral tests demonstrated that this repeated administration led to an increase in the density of CCK receptors in the frontal cortex. cambridge.orgmurdoch.edu.au This finding suggests a potential compensatory upregulation of CCK receptors in response to chronic blockade by this compound.
In addition to CCK receptor density, neurochemical investigations have also explored the effects of this compound on hormone levels, such as thyrotrophin. Repeated administration of this compound was found to reduce the serum levels of thyrotrophin in rats. cambridge.orgmurdoch.edu.au This indicates a potential influence of the CCK-B receptor system on the regulation of the hypothalamic-pituitary-thyroid axis. The neurochemical changes observed, including altered CCK receptor density and thyrotrophin levels, provide valuable insights into the central effects of this compound.
Cancer Research Applications (Preclinical)
The role of the cholecystokinin system in the proliferation of certain cancer cells has led to preclinical investigations into the potential of CCK receptor antagonists, including this compound, as therapeutic agents in oncology. medcraveonline.commedcraveonline.comresearchgate.net
Inhibition of Tumor Cell Proliferation in Vitro
In vitro studies using various cancer cell lines have explored the ability of this compound to inhibit tumor cell proliferation. Research has indicated that this compound can reduce the proliferation rate of certain human cancer cell lines. medcraveonline.commedcraveonline.comresearchgate.netoup.comnih.gov
For example, this compound has been shown to reduce the cell proliferation rate of the human colon cancer cell clone HT29-S-B6 in a dose-dependent manner in serum-free medium, with a half-effective concentration (IC50) of approximately 5 µM after 6 days of incubation. researchgate.net Treatment with this compound for 24 hours resulted in the accumulation of cells in the G1 phase of the cell cycle, suggesting an arrest at this stage. researchgate.net These effects were observed to be reversible upon removal of the compound. researchgate.net
Studies have also investigated the effects of this compound on astrocytic tumor cell proliferation. oup.com In these studies, this compound significantly increased cellular proliferation rates for a majority of the human astrocytic tumor cell lines studied, while decreasing proliferation in one specific cell line (U87). oup.com This suggests a complex and potentially context-dependent effect of this compound on astrocytic tumor cells.
Furthermore, this compound has been evaluated for its cytotoxicity against glioblastoma cell lines, such as U373MG, showing high nanomolar activity. medcraveonline.commedcraveonline.com While this compound is a CCK-B selective antagonist, some of its effects on tumor cell proliferation, particularly in colon cancer cell lines, may be mediated by atypical receptors independent of the classical CCK-A or CCK-B subtypes. researchgate.net
Table 3: Inhibition of Tumor Cell Proliferation by this compound in Vitro
| Cell Line | Cancer Type | Effect on Proliferation | IC50 (approx.) | Notes |
| HT29-S-B6 | Colon Cancer | Inhibition | 5 µM | Dose-dependent, G1 arrest in serum-free medium researchgate.net |
| Human Astrocytic Tumor Cell Lines | Brain Cancer | Increased (most lines), Decreased (U87) | Not specified | Complex effects oup.com |
| U373MG | Glioblastoma | Cytotoxicity | High nanomolar | CCK2 antagonist activity medcraveonline.commedcraveonline.com |
Note: Data compiled from in vitro studies on various cancer cell lines. medcraveonline.commedcraveonline.comresearchgate.netoup.com
Mechanism of Antineoplastic Action (e.g., Blocking CCK Receptors)
The primary mechanism of antineoplastic action attributed to this compound is its ability to block cholecystokinin receptors, particularly the CCK2 receptor. tocris.comresearchgate.net this compound is described as a selective CCK2 antagonist with IC50 values of 2 nM at CCK2 receptors and 280 nM at CCK1 receptors. tocris.com This selectivity suggests that its effects in cancer models are predominantly mediated through the CCK2 receptor.
Many gastrointestinal tumors, including some pancreatic and colon cancers, express CCK-B/gastrin receptors (which are functionally similar to CCK2 receptors). nih.govnih.govresearchgate.netnih.gov Gastrin and CCK can act as growth factors for these tumors by binding to these receptors. By blocking the CCK-B/gastrin receptors, this compound can inhibit the growth-promoting effects of endogenous gastrin and CCK. nih.govnih.gov
In pancreatic stellate cells (PSCs), which contribute to the tumor microenvironment, this compound, a CCK-B receptor antagonist, was shown to prevent the migration of activated PSCs in vitro. mdpi.com This suggests that targeting the CCK-B receptor signaling pathway in PSCs with agents like this compound may alter their plasticity, potentially leading to a decrease in fibrosis within the pancreatic cancer microenvironment. mdpi.com
Xenograft Model Studies in Nude Mice (e.g., AR42J xenografts)
Preclinical studies utilizing xenograft models in nude mice have provided in vivo evidence of this compound's effects on tumor growth. The AR42J cell line, derived from a rat pancreatic tumor, is commonly used in such models due to its expression of gastrin/CCK-B receptors. gla.ac.ukpsu.edu
In AR42J xenografts in nude mice, administration of gastrin (G17) increased tumor growth. nih.gov This increase was blocked by coadministration of oral this compound at a dose of 5 mg/kg/d. nih.gov This finding supports the in vitro observations that this compound can counteract the growth-stimulatory effects of gastrin in CCK-B/gastrin receptor-positive tumors. nih.gov
Another study using AR42J xenografts in nude mice investigated the effect of a gastrin receptor antagonist (CR2093), mentioning this compound in the context of its potency and solubility for in vivo studies. psu.edu While the primary focus was on CR2093, the reference to this compound highlights its relevance as a comparator and its use in such models. psu.edu
Studies involving xenografts of human pancreatic cancer cells (Mia PaCa-2) in nude mice, however, showed that treatment with CCK-R antagonists, including those targeting CCK-B receptors, were unsuccessful in reducing tumor growth in this specific model, despite the cell lines expressing both CCK-A and CCK-B receptors at low levels. kcl.ac.uk This suggests that the efficacy of CCK receptor antagonists like this compound in vivo may depend on the specific cancer cell line and the level of receptor expression.
Receptor Expression in Human Tumor Tissues
The expression of CCK receptors, particularly the CCK-B/gastrin receptor, in human tumor tissues is crucial for determining the potential therapeutic relevance of this compound. Studies have evaluated CCK-A and CCK-B/gastrin receptor expression in a variety of human tumors using techniques such as in vitro receptor autoradiography and molecular methods. researchgate.netnih.gov
CCK-B/gastrin receptors have been found frequently in several human tumor types. These include medullary thyroid carcinomas (92%), small cell lung cancers (57%), astrocytomas (65%), and stromal ovarian cancers (100%). researchgate.net They were also found occasionally in gastroenteropancreatic tumors, breast, endometrial, and ovarian adenocarcinomas. researchgate.net
In human colorectal cancer specimens, CCK-B/gastrin receptor mRNA was expressed in 38% of the samples analyzed. nih.gov Co-expression of gastrin and CCK-B/gastrin receptor mRNA was significantly increased in colorectal cancer specimens compared to control tissues. nih.gov
Conversely, CCK-A receptors were found to be expressed less frequently in tumors, with some presence noted in gastroenteropancreatic tumors (38%), meningiomas (30%), and some neuroblastomas (19%). researchgate.net
The presence of CCK-B/gastrin receptors in a significant proportion of various human tumors supports the rationale for investigating CCK-B receptor antagonists like this compound as potential therapeutic agents for these malignancies. researchgate.netnih.gov
Below is a summary of CCK-B/gastrin receptor expression in selected human tumor types:
| Human Tumor Type | Incidence of CCK-B/Gastrin Receptor Expression | Source |
| Medullary Thyroid Carcinoma | 92% | researchgate.net |
| Small Cell Lung Cancer | 57% | researchgate.net |
| Astrocytoma | 65% | researchgate.net |
| Stromal Ovarian Cancer | 100% | researchgate.net |
| Colorectal Cancer | 38% (mRNA expression) | nih.gov |
| Gastroenteropancreatic Tumors | Occasionally | researchgate.net |
| Breast Adenocarcinoma | Occasionally | researchgate.net |
| Endometrial Adenocarcinoma | Occasionally | researchgate.net |
| Ovarian Adenocarcinoma | Occasionally | researchgate.net |
Iv. Advanced Research Methodologies Utilizing L 365260
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays have been fundamental in characterizing the affinity and selectivity of L-365,260 for cholecystokinin (B1591339) receptors. These assays measure the interaction between a radiolabeled ligand and its receptor, allowing for the determination of key binding parameters such as the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀).
Studies using [³H]L-365,260 as the radioligand demonstrated specific, saturable, and reversible binding to guinea pig brain membranes, indicating a single class of high-affinity binding sites with a dissociation constant (Kd) of 2.3 nM. The binding was stereospecific, with the R-enantiomer (L-365,260) being approximately 100 times more potent than its S-enantiomer. Further experiments showed that L-365,260 has a high affinity for both gastrin receptors on guinea pig gastric glands (Ki = 1.9 nM) and brain CCK-2 receptors (Ki = 2.0 nM), with over 100-fold selectivity against peripheral CCK-1 receptors (IC₅₀ = 280 nM). medchemexpress.comresearchgate.netmedchemexpress.com
Competition binding assays using [¹²⁵I]-Bolton-Hunter labeled CCK-8 have further detailed the binding profile of L-365,260 across different species and tissues. These studies revealed complexities not consistent with a single receptor population, suggesting the existence of two distinct CCK-2/gastrin receptor subtypes or states. In mouse cerebral cortex, L-365,260 appeared to bind to a single high-affinity site (pKI = 8.41). However, in rat cerebral cortex and guinea pig gastric glands, the data were better explained by the presence of two binding sites: a high-affinity site (pKI ≈ 8.5) and a low-affinity site (pKI ≈ 7.2-7.3). This suggests variable expression of receptor subtypes across different tissues and species.
| Tissue Preparation | Species | Assay Type | Radioligand | Affinity Value (pKI/pKB) | Binding Site(s) |
|---|---|---|---|---|---|
| Cerebral Cortex | Mouse | Competition | [¹²⁵I]-BH-CCK8S | 8.41 | Single High-Affinity |
| Cerebral Cortex | Rat | Competition | [¹²⁵I]-BH-CCK8S | 8.48 | High-Affinity |
| 7.22 | Low-Affinity | ||||
| Gastric Glands | Guinea Pig | Competition | [¹²⁵I]-BH-CCK8S | 8.50 | High-Affinity |
| 7.32 | Low-Affinity | ||||
| Stomach (Lumen-perfused) | Rat | Functional (Schild) | Pentagastrin (B549294) | 7.54 | Single Low-Affinity |
| Stomach (Lumen-perfused) | Mouse | Functional (Schild) | Pentagastrin | ~8.6 | High-Affinity |
| ~7.5 | Low-Affinity |
In Vitro Cell-Based Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a receptor. L-365,260 has been extensively characterized as a CCK-2 receptor antagonist using various in vitro cell-based systems. These assays typically measure the downstream consequences of receptor activation, such as the production of second messengers like inositol (B14025) phosphates (IP) or changes in gene expression.
One key signaling pathway for the CCK-2 receptor, which is a Gq-protein coupled receptor, involves the activation of phospholipase C, leading to the production of inositol phosphates and an increase in intracellular calcium. nih.gov Studies measuring the accumulation of inositol 1 phosphate (B84403) (IP1) in cells expressing human CCK-1 or CCK-2 receptors are used to determine the potency of ligands. innoprot.com L-365,260 acts as a competitive antagonist in these systems, blocking the IP production stimulated by CCK agonists like CCK-8 or gastrin.
Other functional studies in isolated rabbit gastric glands have shown that L-365,260 can inhibit acid secretion. Interestingly, it was found to inhibit secretion stimulated not only by gastrin but also by agents that increase intracellular cyclic AMP (cAMP), such as forskolin (B1673556) and IBMX. This suggests that L-365,260's mechanism of action on acid secretion may involve interaction with the protein kinase A (PKA) pathway, downstream of second messenger generation. Further experiments in digitonin-permeabilized gastric glands demonstrated that L-365,260 completely inhibited cAMP-induced acid accumulation, reinforcing the hypothesis that it interacts with PKA or its downstream signaling pathway.
Animal Models for Behavioral and Physiological Studies
L-365,260 has been widely used in animal models to investigate the role of CCK-2 receptors in behavior, particularly anxiety and panic. mdpi.comnih.gov The administration of CCK agonists, especially the tetrapeptide CCK-4, reliably induces anxiety and panic-like behaviors in both animals and humans. neurofit.com L-365,260 has been shown to effectively block these effects, providing strong evidence for the involvement of CCK-2 receptors in these states.
Fear-Potentiated Startle: This model assesses conditioned fear by measuring the potentiation of the acoustic startle reflex in the presence of a stimulus previously paired with an aversive event (e.g., footshock). nih.govnih.gov Pretreatment with L-365,260 dose-dependently decreased fear-potentiated startle in rats without affecting baseline startle amplitudes. nih.gov This indicates that the compound specifically reduces the fear response, an effect consistent with anxiolytic action. nih.gov
Elevated Plus Maze (EPM): The EPM is a standard test for anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. nih.govmeliordiscovery.com Anxiolytic compounds typically increase the time spent and entries into the open arms. In guinea pigs, L-365,260 produced 'anxiolytic' behavior and prevented the increase in cortical serotonin (B10506) associated with exposure to the maze. nih.gov It also antagonized the 'anxious' behavior induced by the CCK-2 receptor agonist BOC-CCK-4. nih.gov
CCK-4-Induced Panic: In various animal models, the administration of CCK-4 is used to mimic panic attacks. neurofit.com L-365,260 has been demonstrated to block the panicogenic effects of CCK-4, a finding that has been replicated in human studies where it reduced the number and intensity of CCK-4-induced symptoms and prevented panic attacks. nih.govnih.gov
Molecular Biology Techniques
Molecular biology techniques, such as the reverse transcription-polymerase chain reaction (RT-PCR), have been instrumental in studying the expression of the CCK-2 receptor, the molecular target of L-365,260. While studies directly examining the effect of L-365,260 on receptor mRNA expression are limited, RT-PCR has been used to confirm the presence of CCK-2 receptor transcripts in tissues and cell lines relevant to the compound's action.
For example, quantitative RT-PCR has been used to measure the mRNA levels of CCK-B receptors in the spinal cord of mice with diabetic allodynia, a condition where CCK-B antagonists showed therapeutic potential. researcher.life In another study, RT-PCR analysis of excised mouse corneal epithelium demonstrated the expression of CCK2R mRNA, but not CCK1R mRNA, suggesting a localized function for this receptor subtype that could be probed with antagonists like L-365,260. researchgate.net Furthermore, RT-PCR has been used in CCK reporter mice to isolate specific intestinal cell types and quantify the expression of Cck mRNA and other nutrient-sensing molecules. kyoto-u.ac.jp These techniques are vital for understanding the tissue-specific distribution of the receptor and identifying potential new therapeutic areas for CCK-2 receptor antagonists.
V. Structure Activity Relationships Sar and Derivative Development Based on L 365260
Modifications to the Benzodiazepine (B76468) Core and Urea (B33335) Linkage
Modifications to the benzodiazepine core and the urea linkage of L-365,260 have been explored to optimize CCK-B receptor affinity and selectivity. Replacing the 3-amido linkage with a benzamido urea significantly decreased CCK-A affinity while substantially increasing CCK-B affinity. lupinepublishers.com Cleavage of the C-3/N-4 bond of the 1,4-benzodiazepine (B1214927) in L-365,260 led to the development of ureidomethylcarbamoylphenylketones, exemplified by S-0509, which demonstrated 120-fold selectivity for CCK-B receptors over CCK-A. lupinepublishers.com The introduction of bulky substituents, such as an adamantylmethyl group at the N-1 position of the benzodiazepine ring, has also been shown to be important for potent and selective CCK-B affinity. researchgate.net
Chiral Considerations and Stereoisomeric Effects on Efficacy
The stereochemistry at the C-3 position of the benzodiazepine ring in L-365,260 and related analogues is critical for high-affinity CCK-B selectivity. lupinepublishers.com The (3R)-isomer, characteristic of L-365,260, is generally associated with CCK-B selectivity, while the (3S)-enantiomer tends to be CCK-A selective. lupinepublishers.com Studies comparing the R and S enantiomers of L-365,260 derivatives have shown that R enantiomers typically exhibit higher affinity for the CCK-2R than their corresponding S stereoisomers. pnas.org For instance, R compounds, including L-365,260, had IC₅₀ values for the human wild-type CCK-2R ranging from 0.25 to 3.3 nM, whereas the S enantiomers had values ranging from 6.2 to 48 nM. pnas.org
However, the functional activity can differ significantly between stereoisomers. While R enantiomers generally show higher binding affinity, S enantiomers of certain L-365,260 derivatives have been identified as agonists at the CCK-2R, whereas the corresponding R stereoisomers exhibit little or no agonist activity. pnas.org For example, in a study using COS-7 cells expressing the human CCK-2R, S enantiomers showed agonist activities ranging from 14% to 77% of the CCK-8-induced maximum, while R enantiomers had efficacies ranging from 5% to 9%. nih.gov This highlights that stereochemistry plays a critical role not only in binding affinity but also in determining whether a ligand acts as an antagonist or an agonist. pnas.org
Here is a table summarizing the binding affinity data for R and S enantiomers at the human wild-type CCK-2R:
| Compound Type | Stereochemistry | IC₅₀ Range (nM) |
| L-365,260 and derivatives | R | 0.25 - 3.3 |
| L-365,260 derivatives | S | 6.2 - 48 |
Development of Agonists and Inverse Agonists from L-365,260 Template
Although L-365,260 is primarily known as a CCK-B receptor antagonist, research using constitutively active CCK-2R mutants has revealed that L-365,260 itself can exhibit trace intrinsic agonist activity. pnas.orgnih.gov Furthermore, minor structural modifications to the L-365,260 template have successfully converted it into compounds with distinct functional properties, including agonists and inverse agonists. nih.gov Inverse agonists are ligands that attenuate the ligand-independent signaling observed in constitutively active receptors. nih.gov This demonstrates the versatility of the L-365,260 structure as a scaffold for developing ligands with a broad spectrum of functional activities at the CCK-2R. nih.gov
Analogues with Modified Receptor Selectivity and Potency (e.g., L-740,093)
The L-365,260 template has been utilized to develop analogues with improved potency and selectivity profiles. L-708,474, the C5-cyclohexyl analogue of L-365,260, is a notable example. ucsd.edulupinepublishers.com This derivative exhibits significantly higher CCK-B affinity and markedly improved CCK-B/CCK-A receptor selectivity (6,500-fold vs. 87-fold for L-365,260). researchgate.net L-708,474 was found to be considerably more potent than analogues with smaller substituents at the C-5 position, such as the cyclopentyl and cyclobutyl analogues. lupinepublishers.com
Here is a comparison of the affinity and selectivity of L-365,260 and some analogues:
| Compound | CCK-B Affinity (IC₅₀/Kᵢ) | CCK-A/CCK-B Selectivity Ratio |
| L-365,260 | 2.0 nM (guinea pig) sci-hub.se / 7.3 ± 0.8 nM (gastrin receptor on pancreatic acini) nih.gov | 80-fold (CCK-B over CCK-A) lupinepublishers.comnih.gov |
| L-708,474 | 0.28 nM lupinepublishers.com | 6,500-fold researchgate.net |
| YM022 | 0.11 nM lupinepublishers.com | ~1300 lupinepublishers.com |
| S-0509 | Not specified (derived from L-365,260) lupinepublishers.com | 120-fold (CCK-B over CCK-A) lupinepublishers.com |
Bivalent Ligands and Receptor Dimerization Studies
The concept of developing bivalent ligands based on L-365,260 has emerged from the understanding that G protein-coupled receptors (GPCRs), including CCK receptors, can form dimers or higher-order oligomers, and that receptor dimerization can influence receptor function. nih.govfrontiersin.orgnih.govhubrecht.eubiorxiv.org Bivalent ligands, containing two pharmacophores linked by a spacer, are designed to simultaneously interact with two binding sites, potentially on a receptor dimer. nih.govnih.gov
Studies have explored the design of bivalent ligands incorporating a CCK-2R antagonist pharmacophore related to L-365,260. nih.gov These ligands have been investigated for their ability to induce the association of CCK-2 receptors with other receptors, such as mu-opioid receptors (MOP), which are also members of the GPCR superfamily. nih.gov Research using techniques like Bioluminescence Resonance Energy Transfer (BRET) has indicated that bivalent ligands containing a MOP agonist pharmacophore and a CCK-2R antagonist pharmacophore linked by an appropriate spacer can induce the association of MOP and CCK-2 receptors. nih.gov This suggests that bivalent ligands based on the L-365,260 structure can serve as valuable pharmacological tools to study receptor dimerization and its functional consequences. nih.govnih.gov
Vi. Research Implications and Future Directions for L 365260
L-365260 as a Key Tool Compound in Cholecystokinin (B1591339) System Research
This compound has been widely utilized as a tool compound to investigate the roles of gastrin and brain CCK-B (CCK2) receptors in both physiological and disease states. ncats.iomedchemexpress.com Characterized as a potent and selective non-peptide antagonist, it exhibits high affinity for brain CCK-B and gastrin receptors. medchemexpress.commedchemexpress.comnih.gov Its utility is underscored by its ability to displace radiolabeled CCK and gastrin in binding assays, facilitating detailed studies of receptor interactions. ncats.ionih.gov Researchers have employed this compound to delineate functions specifically regulated by the CCK2 receptor in vivo. pnas.org Its introduction provided a valuable pharmacological probe to dissect the diverse actions mediated by the CCK system, complementing studies using peptide ligands and less selective antagonists.
Advancing Understanding of CCK2/Gastrin Receptor Physiology and Pathophysiology
The application of this compound has significantly advanced the understanding of CCK2/gastrin receptor physiology and its involvement in various pathological conditions. Studies utilizing this antagonist have provided compelling evidence for the role of CCK2 receptors in regulating gastric acid secretion and influencing mucosal cell growth. researchgate.netliverpool.ac.uk Furthermore, this compound has been instrumental in exploring the involvement of CCK2 receptors in mediating anxiety and panic responses, although clinical findings in this area have presented mixed results. mdpi.comnih.govcambridge.org Research using this compound has also contributed to the understanding of CCK2R's potential influence on neuronal protection and apoptosis. frontiersin.org The use of this compound and other CCK2R antagonists has been crucial in investigating the therapeutic potential of targeting CCK2R in conditions such as hypergastrinemia and certain types of cancer, including gastric, pancreatic, and colon cancers, where CCK2R is often expressed or upregulated. researchgate.netliverpool.ac.ukmedcraveonline.commedcraveonline.com
Potential for Developing Novel Pharmacological Agents based on this compound Scaffold
The benzodiazepine (B76468) structure of this compound has served as a foundational scaffold for the design and synthesis of subsequent CCK antagonists. medcraveonline.comcore.ac.ukjuniperpublishers.com The exploration of structural modifications based on this compound has led to the identification of novel compounds with altered properties, including improved selectivity or pharmacokinetic profiles. Beyond antagonist development, the this compound scaffold has even been explored in the search for non-peptide CCK2 receptor agonists. Studies employing constitutively active receptor mutants have demonstrated that structural analogs of this compound can exhibit agonist activity, highlighting the potential of this template for discovering ligands with diverse functional profiles. pnas.orgnih.gov More recent derivatives, such as Z-360, which evolved from the original this compound lead structure, have shown improved characteristics and have progressed into clinical development for conditions like pancreatic cancer. medcraveonline.commedcraveonline.com This underscores the enduring value of the this compound scaffold as a starting point for medicinal chemistry efforts in the CCK system.
Q & A
Q. What is the molecular mechanism of L-365260 as a CCK-B receptor antagonist, and how does it differ from peptide-based antagonists?
this compound is a non-peptide, orally active antagonist that competitively binds to CCK-B receptors with high affinity (Ki = 1.9–2.0 nM). Unlike peptide antagonists, its non-peptide structure enhances metabolic stability and bioavailability, making it suitable for chronic studies. It inhibits CCK-8S-induced calcium influx and neuronal depolarization, blocking downstream signaling pathways such as stress-induced visceral hypersensitivity .
Q. How does this compound's selectivity for CCK-B over CCK-A receptors influence experimental design in gastrointestinal and neurological studies?
this compound exhibits ~87-fold selectivity for CCK-B over CCK-A receptors, enabling precise targeting of central and peripheral CCK-B-mediated processes (e.g., gastric acid secretion, anxiety-like behaviors). Researchers must validate receptor specificity using selective agonists/antagonists (e.g., SR-27897 for CCK-A) and employ radioligand binding assays to confirm target engagement .
Q. What are the recommended in vitro and in vivo dosages for this compound in rodent models?
- In vitro: Use 2–10 nM in receptor-binding assays (e.g., guinea pig brain membranes) .
- In vivo: Subcutaneous doses of 0.01–10 mg/kg in rodents effectively block CCK-B-mediated effects (e.g., analgesia enhancement, stress responses). Oral administration requires higher doses due to moderate bioavailability .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound's effects on hypothalamic-pituitary-adrenal (HPA) axis activity across experimental models?
In fasting rats, this compound (1 mg/kg) showed no significant effect on ACTH or corticosterone levels, whereas CCK-A antagonists (e.g., SR-27897) suppressed HPA activation. This suggests CCK-B receptors may not regulate fasting-induced HPA responses in rodents. To resolve contradictions, combine in situ hybridization (to map receptor expression) with knockout models or orthogonal antagonists (e.g., YM-022) .
Q. What methodological strategies mitigate this compound's limited brain penetration in central nervous system (CNS) studies?
this compound has a brain extraction ratio of 6% (vs. 70% for benzodiazepines), limiting its utility in CNS research. Strategies include:
Q. How do species-specific differences in CCK receptor pharmacology impact translational research with this compound?
In rhesus monkeys, CCK-A receptor antagonists (e.g., devazepide) increased food intake, while this compound (CCK-B antagonist) had no effect, highlighting divergent roles of CCK receptor subtypes across species. Researchers should validate target relevance in phylogenetically aligned models (e.g., pigs for peripheral studies) and use cross-species receptor affinity assays .
Q. What orthogonal assays are critical for confirming this compound's mechanism of action given its limited off-target profiling?
this compound’s off-target effects are poorly characterized. Recommended approaches include:
- High-throughput GPCR screening panels to exclude polypharmacology.
- Functional assays (e.g., cAMP accumulation, β-arrestin recruitment) in CCK-B-transfected cells.
- Comparative studies with structurally distinct CCK-B antagonists (e.g., itriglumide) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
